6-Nitro-2,3-dihydroxyquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

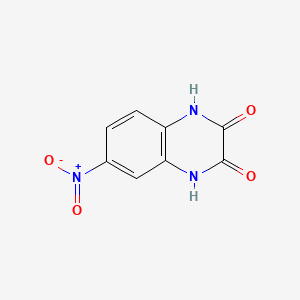

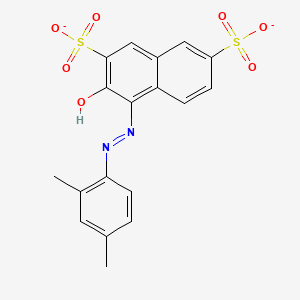

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological properties

Mechanism of Action

Target of Action

The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .

Mode of Action

6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .

Biochemical Pathways

The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .

Result of Action

By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.

Cellular Effects

1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.

Molecular Mechanism

The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity

Dosage Effects in Animal Models

The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .

Transport and Distribution

The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .

Subcellular Localization

The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments

Preparation Methods

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione can be synthesized through a one-pot reaction at room temperature. The reaction involves substituted o-phenylene diamine and oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques with high atom economy . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for research and application purposes.

Chemical Reactions Analysis

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group, leading to the formation of amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing the introduction of various functional groups. Common reagents used in these reactions include sulfuric acid, potassium nitrate, and reducing agents like hydrogen gas.

Scientific Research Applications

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione can be compared with other similar compounds, such as:

- 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione

- 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione

- 6,7-Dichloroquinoxaline-2,3-dione These compounds share a similar quinoxaline core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione lies in its nitro group, which imparts distinct reactivity and potential applications.

Properties

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-56-8 |

Source

|

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?

A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)